(R)-(-)-VAPOL hydrogenphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

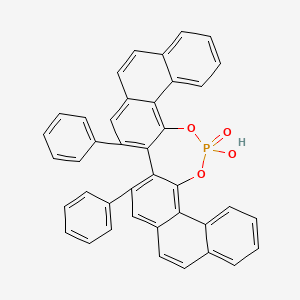

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate: Synthesis, Characterization, and Application in Asymmetric Catalysis

Abstract

Chiral Brønsted acids have emerged as a cornerstone of modern asymmetric organocatalysis, enabling the enantioselective synthesis of complex molecules with high efficiency and precision. Among these, chiral phosphoric acids (CPAs) derived from axially chiral scaffolds have gained prominence. While BINOL-based CPAs are widely utilized, the structurally distinct VAPOL-derived catalysts offer a unique and often superior reactivity profile. This guide provides a comprehensive technical overview of (R)-(-)-VAPOL hydrogenphosphate, a powerful catalyst distinguished by its "vaulted" biaryl backbone. We will detail a reproducible gram-scale synthesis, outline rigorous characterization protocols, explain its mechanistic underpinnings, and survey its application in key asymmetric transformations, offering field-proven insights for researchers and drug development professionals.

Introduction: The Architectural Advantage of VAPOL in Chiral Catalysis

The field of asymmetric organocatalysis was significantly advanced by the development of chiral phosphoric acids, pioneered independently by Akiyama and Terada in 2004.[1][2] These catalysts typically utilize the 1,1'-bi-2-naphthol (BINOL) scaffold to create a well-defined chiral environment. However, the unique structural properties of alternative backbones can provide distinct advantages in reactivity and selectivity.

(R)-(-)-VAPOL (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) possesses a "vaulted" or V-shaped structure that creates a sterically and electronically differentiated chiral pocket compared to the more planar BINOL framework.[1] This distinction is not trivial; it directly influences substrate binding and the transition state geometry, often leading to superior enantioselectivity in reactions where BINOL-derived catalysts fall short.[1] The phosphoric acid derived from (R)-VAPOL, this compound, leverages this unique architecture to function as a highly effective Brønsted acid catalyst for a variety of important organic transformations.[1][3]

This guide serves as a practical resource for the synthesis, validation, and strategic deployment of this powerful catalyst in research and development settings.

Synthesis of this compound: A Reproducible Gram-Scale Protocol

The reliable synthesis of high-purity this compound is critical for its successful application. The following protocol has been shown to be highly reproducible, consistently delivering the product in high yield and excellent purity on a gram scale.[1] The methodology employs mild conditions to prevent the potential racemization of the VAPOL biaryl axis, which can occur under harsher conditions.[1]

Causality Behind Experimental Choices

-

Reagent Selection: Phosphorus oxychloride (POCl₃) is an efficient phosphorylating agent that reacts readily with the diol without requiring additional coupling agents.[3] Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the formation of the dichlorophosphate intermediate.

-

Temperature Control: The initial addition of POCl₃ is performed at 0 °C to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature (0–25 °C) is sufficient for complete conversion without inducing degradation or racemization.[1]

-

Hydrolysis and Workup: The addition of water hydrolyzes the intermediate P-Cl bonds to form the desired phosphoric acid. The workup procedure is designed to effectively remove pyridine salts and other impurities.

-

Purification: While often yielding a high-purity precipitate, column chromatography can be employed to remove any residual impurities. Ensuring the final product is free of residual solvents is crucial, as they can impede crystallization and affect catalytic activity.[3]

Experimental Protocol

Materials and Equipment:

-

(R)-VAPOL

-

Anhydrous Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Deionized Water

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Flame-dried, argon-purged round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringes

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) and anhydrous pyridine (e.g., 25.00 mL).[1]

-

Stir the mixture until the (R)-VAPOL completely dissolves, resulting in a clear, intense yellow solution.

-

Cool the flask in an ice bath to 0 °C and stir for 20 minutes.

-

Slowly add POCl₃ (e.g., 2.08 mL, 22.30 mmol) via syringe over 10 minutes, ensuring the temperature remains at 0 °C.[1]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. During this time, the solution will become a cloudy, pale yellow as salts precipitate.[1]

-

After 6 hours, cool the mixture back to 0 °C in an ice bath and slowly add deionized water (e.g., 25 mL) to hydrolyze the reaction. Stir for an additional 2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by precipitation or silica gel column chromatography to yield this compound as a solid. The process consistently provides yields in the range of 84-90%.[1][3]

Summary of Synthesis Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | (R)-VAPOL : POCl₃ ≈ 1 : 2 | Ensures complete conversion of the diol. |

| Solvent / Base | Anhydrous Pyridine | Solubilizes reactant and neutralizes HCl byproduct. |

| Temperature | 0 °C (addition), 0-25 °C (reaction) | Controls exotherm, prevents side reactions and racemization.[1] |

| Reaction Time | 6 hours | Sufficient for complete formation of the phosphate intermediate.[1] |

| Hydrolysis Time | 2 hours | Ensures complete conversion to the final phosphoric acid.[1] |

Mechanism of Catalysis: A Bifunctional Approach

This compound operates as a bifunctional catalyst. The Brønsted acidic proton on the phosphate group activates an electrophile (e.g., an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can interact with and orient the nucleophile.[2] This dual activation occurs within the confined chiral pocket of the VAPOL backbone, enforcing a specific orientation that leads to high enantioselectivity.

Caption: Generalized catalytic cycle for a CPA-catalyzed reaction.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized catalyst.

| Technique | Purpose | Expected Result |

| ³¹P NMR | Confirms phosphate formation | A sharp singlet. The chemical shift provides information about the phosphorus environment. |

| ¹H & ¹³C NMR | Confirms overall structure | Complex aromatic signals corresponding to the VAPOL backbone. Used to verify the absence of starting material and impurities.[4] |

| Mass Spec. | Confirms Molecular Weight | M/Z peak corresponding to C₄₀H₂₅O₄P (MW: 600.60 g/mol ). |

| Optical Rotation | Confirms Enantiopurity | A specific rotation value, e.g., [α]²²/D +412° (c=1 in chloroform) for the (S)-enantiomer, indicates high enantiomeric purity. |

| Melting Point | Purity Indicator | Typically very high, >300 °C, indicating a stable, pure solid.[5] |

Note on NMR: ³¹P NMR is a particularly powerful tool for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which results in sharp signals and straightforward spectra, often recorded with proton decoupling.

Applications in Asymmetric Synthesis

The unique vaulted structure of this compound makes it a catalyst of choice for a range of transformations, often providing superior results to other CPAs.[1]

-

Desymmetrization of meso-Aziridines: The catalyst promotes the enantioselective ring-opening of meso-aziridines with various nucleophiles, providing access to valuable chiral vicinal diamines and amino ethers.[1]

-

Pictet-Spengler Reactions: It facilitates the cyclization of tryptamines with aldehydes to form enantioenriched tetrahydro-β-carbolines, a core scaffold in many natural products and pharmaceuticals.[3]

-

Addition of Sulfonamides and Imides to Imines: The catalyst effectively promotes the addition of nitrogen nucleophiles to imines, leading to the synthesis of chiral aminals with high enantioselectivity.[3]

-

Reductive Aminations: In conjunction with a hydride source like Hantzsch ester, it catalyzes the enantioselective reduction of imines to chiral amines, a foundational transformation in drug synthesis.[6]

-

Friedel-Crafts Reactions: It catalyzes the enantioselective addition of electron-rich arenes (like indoles and pyrroles) to imines or other electrophiles.[6]

-

Reactions with Metal Co-catalysts: VAPOL-derived phosphates can also act as chiral ligands or counterions in combination with metal catalysts (e.g., palladium or calcium), expanding their synthetic utility to reactions like asymmetric chlorination or benzoyloxylation of oxindoles.[7][8][9]

These applications underscore the versatility of VAPOL hydrogenphosphate as a robust tool for constructing stereogenic centers with high fidelity.

Conclusion

This compound is a structurally unique and highly effective chiral Brønsted acid catalyst. Its vaulted architecture provides a distinct chiral environment that is often complementary or superior to more conventional BINOL-based systems. The reliable, gram-scale synthesis and straightforward characterization make it an accessible tool for academic and industrial laboratories. For researchers and drug development professionals, the demonstrated success of this catalyst in a wide array of enantioselective transformations marks it as an essential component of the modern synthetic chemist's toolkit, enabling the efficient and precise construction of complex chiral molecules.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 3. Buy this compound | 871130-17-5 [smolecule.com]

- 4. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (R)-VAPOL HYDROGENPHOSPHATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Enantioselective Catalytic Benzoyloxylation of 3-Aryloxindoles Using Chiral VAPOL Calcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Calcium VAPOL Phosphate Mediated Asymmetric Chlorination and Michael Reactions of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Structurally Distinct Catalyst in Asymmetric Synthesis

An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate: A Chiral Brønsted Acid Catalyst

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Chiral Brønsted acids have emerged as a powerful class of organocatalysts for achieving high levels of enantioselectivity. Among these, this compound distinguishes itself through a unique structural framework. Derived from the vaulted biaryl (VAPOL) ligand, its rigid and sterically demanding chiral pocket offers a distinct reaction environment compared to the more common BINOL-based catalysts.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a solid organocatalyst valued for its utility in a range of asymmetric transformations. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 871130-18-6 |

| Molecular Formula | C₄₀H₂₅O₄P[1] |

| Molecular Weight | 600.60 g/mol |

| IUPAC Name | 17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ⁵-phosphaheptacyclo[17.12.0.0²,¹⁵.0⁵,¹⁴.0⁸,¹³.0²⁰,²⁹.0²¹,²⁶]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide[1] |

| Appearance | Solid |

| Synonyms | (R)-VAPOL phosphoric acid, (R)-2,2′-Diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate |

Synthesis: A Reliable Gram-Scale Protocol

The accessibility of a catalyst is crucial for its widespread adoption. This compound can be reliably prepared on a gram scale from commercially available (R)-VAPOL using a reproducible protocol that consistently delivers high yields.[2]

Experimental Protocol: Gram-Scale Synthesis

This procedure is adapted from the work of Antilla and co-workers.[2]

-

Vessel Preparation: Flame-dry a 100 mL single-neck round-bottomed flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert argon atmosphere.

-

Reagent Addition: Add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) to the flask, followed by anhydrous pyridine (25.00 mL). The pyridine serves as both a solvent and an acid scavenger for the HCl generated during the reaction.

-

Dissolution: Seal the flask with a rubber septum and an argon-filled balloon. Stir the mixture until the (R)-VAPOL completely dissolves, resulting in a clear, intense yellow solution.

-

Cooling: Place the flask in an ice-water bath and continue stirring at 0 °C for 20 minutes to control the initial exotherm of the subsequent step.

-

Phosphorylation: Slowly add phosphorus oxychloride (POCl₃) to the cooled solution via syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours.

-

Hydrolysis: Re-cool the flask to 0 °C in an ice bath and carefully add water to hydrolyze the resulting phosphorochloridate intermediate. After the addition, remove the ice bath and stir for an additional 2 hours at room temperature.

-

Workup and Isolation: Perform a standard aqueous workup and purification to isolate the final product. This protocol consistently yields this compound in 84–90%.[1][2]

Synthesis Workflow Diagram

Caption: Workflow for the gram-scale synthesis of this compound.

Mechanism of Action: The Power of a Vaulted Chiral Pocket

This compound functions as a chiral Brønsted acid catalyst.[1] Its mechanism hinges on the proton-donating ability of the phosphate group and the unique stereochemical environment created by its rigid, C₂-symmetric backbone.

The catalytic cycle generally involves:

-

Protonation: The acidic proton of the phosphate group protonates an electrophilic substrate (e.g., an imine), activating it towards nucleophilic attack.[1]

-

Ion-Pair Formation: The resulting substrate-catalyst conjugate base forms a tightly bound chiral ion pair.

-

Stereocontrolled Attack: The vaulted structure of the VAPOL backbone creates a highly organized chiral environment. It sterically blocks one face of the activated substrate, guiding the nucleophile to attack from the less hindered face, thus inducing high enantioselectivity.[1]

-

Product Release & Catalyst Regeneration: After the reaction, the product is released, and the catalyst is regenerated for the next cycle.

This catalyst's structural rigidity and the deep chiral pocket formed by the two phenanthryl units are key to its high efficiency.[1] This architecture provides a combination of steric and electronic control that is distinct from the flatter environment of BINOL-derived catalysts, often leading to superior reactivity and enantioselectivity in specific reactions.[2]

Conceptual Catalytic Cycle

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.

Key Applications in Asymmetric Synthesis

The unique reactivity profile of this compound has established it as a premier catalyst for a variety of important organic transformations.

-

Desymmetrization of meso-Aziridines: The catalyst promotes the enantioselective ring-opening of meso-aziridines with various nucleophiles, providing access to valuable chiral vicinal diamines and amino alcohols.[1]

-

Addition of Sulfonamides to Imines: It is highly effective in catalyzing the addition of sulfonamides to Boc-activated imines, yielding protected aminals with excellent enantioselectivity.[1][3]

-

Pictet-Spengler Reactions: The catalyst facilitates the enantioselective cyclization of tryptamines with aldehydes to form tetrahydro-β-carbolines, a core structure in many natural products and pharmaceuticals.[1]

-

Aza-Darzens Aziridine Synthesis: It is employed in the asymmetric synthesis of aziridines from aldehydes and diazo compounds.

The success of this compound in these reactions, where BINOL-based catalysts sometimes provide lower induction, underscores its complementary and often superior nature.[2]

Application as a Chiral Solvating Agent (CSA) in NMR Spectroscopy

Beyond catalysis, this compound serves as an effective chiral solvating agent (CSA) for the enantiodiscrimination of chiral amines and acids using NMR spectroscopy.[1][4]

The acidic phosphate moiety interacts with basic analytes (like amines) or acidic analytes (via hydrogen bonding) to form transient diastereomeric complexes.[5] These complexes, (R,R) and (R,S), are electronically and sterically different, leading to distinct chemical shifts in the ¹H or ¹³C NMR spectrum. This spectral separation allows for the direct determination of enantiomeric excess (ee) in a sample.[4]

Principle of NMR Enantiodiscrimination

Caption: Use of (R)-VAPOL-PA as a CSA to form diastereomers with distinct NMR signals.

Safety, Handling, and Storage

Proper handling is essential to ensure safety and maintain the integrity of the catalyst.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[1]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of the solid dust.[1][6]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] Avoid generating dust during transfer.[7]

-

Storage: this compound should be stored in a tightly sealed container at 4°C, protected from light, and preferably under an inert nitrogen atmosphere to prevent degradation.[8]

-

Classification: It is classified as a combustible solid.

Conclusion

This compound is a powerful and versatile chiral Brønsted acid catalyst whose unique vaulted structure provides a distinct advantage in numerous asymmetric transformations. Its reliable gram-scale synthesis and demonstrated efficacy in reactions where other catalysts fall short make it an indispensable tool for synthetic chemists. Furthermore, its utility as a chiral solvating agent for NMR analysis adds to its value in the modern chemistry laboratory. As the demand for enantiomerically pure molecules continues to grow, the strategic application of structurally distinct catalysts like this compound will be critical in advancing the frontiers of drug discovery and materials science.

References

- 1. Buy this compound | 871130-17-5 [smolecule.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Page loading... [guidechem.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. chemscene.com [chemscene.com]

(R)-(-)-VAPOL Hydrogenphosphate: A Deep Dive into the Mechanism of Action in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Chiral Brønsted Acid

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, (R)-(-)-VAPOL hydrogenphosphate has carved out a distinct niche.[1] Derived from the vaulted biaryl (VAPOL) backbone, its unique steric and electronic properties set it apart from more conventional catalysts like those based on BINOL.[1] This guide provides a comprehensive exploration of the mechanistic underpinnings of this compound, offering insights into its mode of action that are crucial for its effective application in research and development.

The remarkable efficacy of this compound stems from a synergistic interplay of its structural features. The VAPOL framework creates a deep, well-defined chiral pocket that enforces a specific orientation of the substrates, while the hydrogenphosphate moiety acts as a potent Brønsted acid, activating the electrophile for nucleophilic attack.[1] This dual-functionality is central to its ability to induce high levels of enantioselectivity in a variety of chemical transformations.

Core Mechanism: A Bifunctional Approach to Asymmetric Induction

The catalytic action of this compound is best understood through the lens of bifunctional catalysis.[2] The catalyst possesses both a Brønsted acidic proton on the phosphate group and a Lewis basic phosphoryl oxygen. This allows it to simultaneously activate both the electrophile and the nucleophile, bringing them into close proximity within its chiral environment and lowering the activation energy of the stereodetermining step.

The general mechanism proceeds as follows:

-

Proton Donation and Electrophile Activation: The acidic proton of the hydrogenphosphate group protonates the electrophile, significantly increasing its reactivity towards nucleophilic attack.[1]

-

Nucleophile Activation and Orientation: The conjugate base of the catalyst, the phosphoryl oxygen, then interacts with the nucleophile, typically through hydrogen bonding. This interaction not only enhances the nucleophilicity of the attacking species but also orients it precisely for a stereoselective approach to the activated electrophile.

-

Stereocontrolled Carbon-Nucleophile Bond Formation: Within the chiral pocket of the VAPOL ligand, the activated electrophile and nucleophile are held in a specific spatial arrangement, favoring the formation of one enantiomer of the product over the other.

-

Product Release and Catalyst Regeneration: After the bond-forming step, the product disassociates from the catalyst, regenerating the active this compound for the next catalytic cycle.

This cooperative activation is the key to the high efficiency and enantioselectivity observed in reactions catalyzed by this compound.

Mechanistic Deep Dive: Desymmetrization of meso-Aziridines

A prime example showcasing the mechanistic prowess of this compound is the enantioselective desymmetrization of meso-aziridines. This reaction provides a powerful method for the synthesis of enantioenriched 1,2-amino alcohols and their derivatives, which are valuable building blocks in medicinal chemistry.

The catalytic cycle for the desymmetrization of a meso-aziridine with a thiol nucleophile, catalyzed by this compound, can be visualized as follows:

Figure 1: Catalytic cycle for the desymmetrization of a meso-aziridine.

In this cycle, the acidic proton of the catalyst protonates the nitrogen atom of the aziridine ring, making the ring more susceptible to nucleophilic attack. Simultaneously, the phosphoryl oxygen of the catalyst forms a hydrogen bond with the incoming thiol nucleophile. This dual activation brings the two reactants together in a well-defined orientation within the chiral cavity of the VAPOL ligand, leading to a highly stereoselective ring-opening event.

Data Presentation: Substrate Scope in the Desymmetrization of meso-Aziridines

The versatility of this compound is demonstrated by its effectiveness across a range of substrates. The following table summarizes the results for the desymmetrization of various meso-aziridines with different thiol nucleophiles, showcasing the high yields and enantioselectivities typically achieved.

| Entry | Aziridine Substrate | Thiol Nucleophile | Yield (%) | ee (%) |

| 1 | N-Benzoyl-cis-2,3-dimethylaziridine | Thiophenol | 95 | 92 |

| 2 | N-Benzoyl-cis-cyclohexene aziridine | Thiophenol | 98 | 96 |

| 3 | N-Benzoyl-cis-cyclopentene aziridine | Thiophenol | 97 | 95 |

| 4 | N-Benzoyl-cis-cyclohexene aziridine | 4-Methoxythiophenol | 96 | 97 |

| 5 | N-Benzoyl-cis-cyclohexene aziridine | 4-Chlorothiophenol | 99 | 95 |

| 6 | N-Benzoyl-cis-cyclohexene aziridine | 2-Naphthalenethiol | 94 | 93 |

Data adapted from a representative study on the desymmetrization of meso-aziridines catalyzed by a VAPOL-derived phosphoric acid.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a detailed methodology for the this compound-catalyzed desymmetrization of a meso-aziridine with a thiol nucleophile, based on established literature procedures.[3]

Materials:

-

This compound (5 mol%)

-

meso-Aziridine (1.0 equiv)

-

Thiol nucleophile (1.2 equiv)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Experimental Workflow:

Figure 2: A typical experimental workflow for the reaction.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (5 mol%) and the meso-aziridine (1.0 equiv).

-

Add anhydrous solvent (to achieve a concentration of approximately 0.1 M) and stir the mixture until all solids are dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add the thiol nucleophile (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion: A Powerful Catalyst with a Well-Defined Mechanism

This compound stands as a testament to the power of rational catalyst design in asymmetric synthesis. Its unique vaulted structure and bifunctional nature enable a highly organized transition state, leading to exceptional levels of stereocontrol in a variety of important chemical transformations. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for researchers seeking to harness its full potential in the synthesis of complex, enantioenriched molecules for applications in medicine and materials science. The continued exploration of this and related chiral Brønsted acid catalysts promises to further expand the horizons of modern organic synthesis.

References

The Ascendance of a Vaulted Catalyst: An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules. Among these, (R)-(-)-VAPOL hydrogenphosphate has carved a distinct niche, moving beyond the shadow of its well-established BINOL-based counterparts. This technical guide provides a comprehensive exploration of this compound, from its conceptual origins and historical development to its synthesis and application in key asymmetric transformations. We will delve into the mechanistic intricacies that underpin its catalytic efficacy, supported by detailed experimental protocols, comparative data, and molecular-level visualizations. This document serves as a resource for researchers seeking to understand and leverage the unique structural and catalytic properties of this vaulted biaryl phosphoric acid.

Genesis of a Vaulted Scaffold: From BINOL to VAPOL

The story of this compound is intrinsically linked to the evolution of chiral biaryl ligands. The pioneering success of 1,1'-bi-2-naphthol (BINOL) as a scaffold for a vast array of asymmetric catalysts laid the groundwork for the exploration of structurally related motifs. The fundamental idea behind the development of the Vaulted Biaryl (VAPOL and VANOL) ligands was to rationally redesign the chiral environment around the catalytic center.[1]

In BINOL-metal complexes, the annulated benzene rings are positioned away from the reaction site, creating a chiral environment that is somewhat remote. The conceptual leap made by Wulff and his group was to "vault" these aromatic rings, bringing them forward to create a more sterically defined and deeper chiral pocket around the active site.[1][2] This led to the design of VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a molecule with a pronounced concave architecture.[1]

The progression from the VAPOL ligand to its hydrogenphosphate derivative was a natural extension of the burgeoning field of chiral Brønsted acid catalysis, which was independently pioneered by the research groups of Akiyama and Terada in 2004.[3][4] While BINOL-derived phosphoric acids quickly demonstrated their broad utility, the unique vaulted structure of VAPOL presented an opportunity to explore new realms of reactivity and selectivity.

The Emergence of this compound in Asymmetric Catalysis

The first synthesis and application of a VAPOL-derived chiral phosphoric acid as a catalyst in asymmetric synthesis was reported in 2005 by Antilla and co-workers.[5] They successfully employed it for the reductive amination of ketones, achieving excellent yields and enantioselectivities.[5] This seminal work demonstrated that the VAPOL scaffold could indeed be translated into a highly effective Brønsted acid catalyst.

A significant step forward in the accessibility of this catalyst came in 2010 with the publication of a detailed and reproducible gram-scale synthesis of this compound.[3] This procedure, which involves the reaction of commercially available (R)-VAPOL with phosphorus oxychloride in pyridine, provides the catalyst in high yields (84-90%) and has been instrumental in its wider adoption by the scientific community.[3][6]

Synthesis and Physicochemical Properties

This compound is a white to off-white solid with a high melting point and is typically stored under an inert atmosphere.[7][8] Its structure is characterized by the rigid and sterically demanding biphenanthryl backbone, which imparts its unique catalytic properties.

Gram-Scale Synthesis of this compound

The following protocol is adapted from the procedure reported by Gutta and Wulff in Synthesis (2010).[3]

Experimental Protocol:

-

A flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-VAPOL (6.00 g, 11.15 mmol) and pyridine (25.00 mL, 0.31 mol).

-

The flask is sealed with a rubber septum and purged with argon. The mixture is stirred until a clear, intense yellow solution is obtained.

-

The flask is then cooled to 0 °C in an ice bath and stirred for 20 minutes.

-

Phosphorus oxychloride (POCl₃) is added dropwise over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.

-

The flask is cooled again to 0 °C, and deionized water is added slowly to quench the reaction.

-

The mixture is stirred at room temperature for an additional 2 hours.

-

The resulting precipitate is collected by vacuum filtration and washed with water, followed by cold diethyl ether.

-

The crude product is then purified by recrystallization to afford this compound as a white solid.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for this compound.

The Heart of the Matter: Mechanism of Catalysis

This compound functions as a bifunctional Brønsted acid catalyst.[4][5] The acidic proton of the phosphate group activates the electrophile by protonation, increasing its reactivity. Simultaneously, the phosphoryl oxygen acts as a Lewis base, organizing the nucleophile through hydrogen bonding. This dual activation within the confined chiral pocket of the VAPOL scaffold is the key to its high efficiency and stereoselectivity.

Diagram of the Bifunctional Catalysis Mechanism:

Caption: Bifunctional activation by (R)-VAPOL hydrogenphosphate.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile catalyst for a range of asymmetric transformations. Its unique vaulted structure often leads to superior enantioselectivities compared to BINOL-derived catalysts, particularly in reactions where a well-defined chiral pocket is crucial.

Desymmetrization of meso-Aziridines

The ring-opening of meso-aziridines with various nucleophiles is a powerful method for the synthesis of enantioenriched vicinal amino alcohols and diamines. This compound has been shown to be an exceptional catalyst for this transformation, particularly with silylated and non-silylated thiol and selenium nucleophiles.[1][9]

| Entry | Aziridine | Nucleophile | Yield (%) | ee (%) |

| 1 | N-Boc-cis-2,3-dimethylaziridine | PhSH | 95 | 96 |

| 2 | N-Boc-cyclohexene aziridine | 4-MeO-PhSH | 98 | 97 |

| 3 | N-Boc-cyclopentene aziridine | PhSeSiMe₃ | 92 | 99 |

| 4 | N-Ac-cis-2,3-diphenylaziridine | BnSH | 90 | 94 |

Data compiled from representative literature.[1][9]

Imine Amidation

The enantioselective addition of amides and imides to imines to form chiral aminals is another area where this compound excels. Recent studies have shown that in some cases, the true catalyst may be a metal phosphate salt of VAPOL, which can be present as an impurity or formed in situ.[10] Nevertheless, the VAPOL scaffold is critical for achieving high levels of stereocontrol.

| Entry | Imine | Nucleophile | Yield (%) | ee (%) |

| 1 | N-Boc-benzaldimine | Phthalimide | >99 | >99 |

| 2 | N-Boc-p-methoxybenzaldimine | Succinimide | 98 | 98 |

| 3 | N-Boc-p-chlorobenzaldimine | Glutarimide | 97 | 99 |

| 4 | N-Boc-2-naphthaldehyde imine | Phthalimide | 99 | 99 |

Data compiled from representative literature.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds. The use of this compound as a catalyst allows for the highly enantioselective synthesis of these important structural motifs.[8][11]

| Entry | Tryptamine Derivative | Aldehyde | Yield (%) | ee (%) |

| 1 | Tryptamine | Benzaldehyde | 85 | 92 |

| 2 | 5-Methoxy-tryptamine | p-Anisaldehyde | 90 | 95 |

| 3 | Tryptamine | Isovaleraldehyde | 82 | 90 |

| 4 | 6-Fluoro-tryptamine | Cyclohexanecarboxaldehyde | 88 | 93 |

Data compiled from representative literature.[8][11]

The VAPOL Advantage: A Comparative Outlook

The superior performance of this compound in certain reactions can be attributed to its unique structural features. The vaulted biphenanthryl backbone creates a deeper and more sterically hindered chiral pocket compared to the more open structure of BINOL-derived catalysts. This allows for a more intimate and well-defined interaction with the substrates, leading to enhanced stereochemical communication in the transition state.

Diagram of the Structural Comparison:

Caption: Comparison of VAPOL and BINOL chiral environments.

Future Directions

The development of this compound and its derivatives is an ongoing area of research. Future efforts will likely focus on:

-

Expanding the Reaction Scope: Applying this catalyst to new and challenging asymmetric transformations.

-

Mechanistic Elucidation: Utilizing computational and experimental techniques to gain a deeper understanding of the catalyst-substrate interactions and the origins of stereoselectivity.

-

Catalyst Modification: Synthesizing new VAPOL derivatives with tailored steric and electronic properties to further enhance their catalytic performance.

Conclusion

This compound has firmly established itself as a privileged chiral Brønsted acid catalyst. Its unique vaulted architecture provides a distinct chiral environment that often translates into superior enantioselectivities compared to other biaryl-based catalysts. The detailed understanding of its synthesis, mechanism, and applications presented in this guide is intended to empower researchers to effectively utilize this powerful tool in the pursuit of novel and efficient asymmetric syntheses.

References

- 1. Chiral phosphoric acid-catalyzed desymmetrization of meso-aziridines with functionalized mercaptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Chiral Calcium VAPOL Phosphate Mediated Asymmetric Chlorination and Michael Reactions of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 6. Experimental and Computational Evidence for a Loose Transition State in Phosphoroimidazolide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalytic enantioselective Pictet-Spengler reactions for the syntheses of 1-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imine Amidation Catalyzed by a Chiral VAPOL Calcium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicreactions.org [organicreactions.org]

(R)-(-)-VAPOL hydrogenphosphate structural analysis

An In-depth Technical Guide to the Structural Analysis of (R)-(-)-VAPOL Hydrogenphosphate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound belongs to the esteemed class of chiral Brønsted acids, specifically within the phosphoric acid catalyst family. Its rigid, well-defined chiral backbone, derived from 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol (VAPOL), creates a sterically demanding and highly organized chiral pocket. This structural feature is paramount to its efficacy in a multitude of asymmetric catalytic transformations. A comprehensive understanding of its three-dimensional structure, both in the solid state and in solution, is not merely an academic exercise; it is the fundamental basis for rational catalyst design and the optimization of stereoselective synthesis. This guide provides a multi-faceted approach to the structural elucidation of this compound, integrating crystallographic, spectroscopic, and computational methodologies to offer a holistic and field-proven perspective for researchers in catalysis and drug development.

Foundational Principles: The Nexus of Structure and Function

The catalytic prowess of this compound is intrinsically linked to its structure. The molecule's architecture is characterized by two key components: the sterically bulky and axially chiral VAPOL framework and the catalytically active hydrogenphosphate moiety. The phenanthrene rings of the VAPOL backbone are conformationally locked, creating a deep and narrow chiral cavity. It is within this cavity that the phosphate group resides, acting as a bifunctional catalytic site. It can serve as a Brønsted acid via the P-OH proton and as a Lewis base through the phosphoryl oxygen (P=O). This dual-functionality, organized within a rigid chiral environment, is the cornerstone of its ability to orchestrate high levels of enantioselectivity in reactions. Therefore, a precise characterization of bond lengths, bond angles, dihedral angles, and non-covalent interactions is critical to understanding and predicting its catalytic behavior.

Synthesis and Preparation of the Analytical Sample

A robust structural analysis begins with a pure, well-characterized sample. The most common synthesis of this compound involves a two-step process starting from the parent (R)-VAPOL diol.

Experimental Protocol: Synthesis

-

Phosphorylation: To a solution of (R)-VAPOL in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), phosphoryl chloride (POCl₃) is added dropwise at 0 °C, often in the presence of a mild base like triethylamine (Et₃N) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the reaction mixture is carefully quenched with water or an aqueous acid solution. This step hydrolyzes the resulting phosphorochloridate intermediate to yield the final this compound.

-

Purification & Validation: The crude product is then purified, typically by column chromatography or recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane). The purity of the final white solid must be validated before proceeding with detailed structural analysis. Initial checks include:

-

Melting Point: Comparison with literature values.

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm the structure and absence of impurities.

-

This rigorous preparation and validation process is a self-validating system; the subsequent detailed analyses (Section 3) serve as the ultimate confirmation of the successful synthesis of the target molecule.

Core Methodologies for Structural Elucidation

A multi-pronged analytical approach is essential for a complete structural picture. No single technique can provide all the necessary information. The workflow below outlines a comprehensive strategy.

Caption: Workflow for the comprehensive structural analysis of this compound.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise atomic coordinates, bond lengths, and angles.

Causality Behind the Method: This technique is chosen because it yields a precise 3D model of the molecule, revealing crucial details about intermolecular interactions, such as hydrogen bonding, which often form dimers or larger aggregates in the solid state. These interactions are vital for understanding the catalyst's behavior in low-polarity solvents.

Key Structural Features Observed:

-

Dimeric Structures: In the solid state, chiral phosphoric acids frequently form centrosymmetric or non-centrosymmetric dimers through intermolecular hydrogen bonds between the phosphate groups. The two P-OH groups form a hydrogen-bonded eight-membered ring with the two P=O moieties.

-

P-O Bond Lengths: The P-O bond lengths are diagnostic. The P=O double bond is typically shorter (around 1.45-1.48 Å) than the P-OH single bond (around 1.55-1.58 Å). The P-OAr bonds are also distinct.

-

Chiral Cavity: Crystallography allows for the precise measurement of the dihedral angle between the phenanthrene units, defining the geometry of the chiral pocket that is essential for stereocontrol.

| Parameter | Typical Value Range | Significance |

| P=O Bond Length | 1.45 - 1.48 Å | Indicates double bond character, acts as H-bond acceptor. |

| P-OH Bond Length | 1.55 - 1.58 Å | Indicates single bond character, acts as H-bond donor (Brønsted acidity). |

| O=P-OH Angle | ~110 - 115° | Defines the geometry of the active catalytic site. |

| C-C-C-C Dihedral Angle | ~50 - 60° | Defines the twist and depth of the chiral VAPOL backbone. |

NMR Spectroscopy: Probing the Structure in Solution

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing the structure and dynamics of molecules in solution, which is more representative of typical reaction conditions.

Causality Behind the Method: Different nuclei (¹H, ¹³C, ³¹P) provide complementary information. ³¹P NMR is exceptionally useful as it directly probes the phosphorus atom at the heart of the catalyst's active site.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh ~5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆). The choice of solvent is critical as it can influence hydrogen bonding and chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra. A ¹H-¹³C correlation spectrum (HSQC/HMBC) can be used to assign carbons definitively.

Interpretation of Spectra:

-

¹H NMR: The aromatic region will show a complex series of multiplets corresponding to the phenanthrene protons. The most diagnostic peak is the P-OH proton, which is typically a broad singlet with a chemical shift that is highly dependent on concentration and solvent due to hydrogen bonding. Its disappearance upon a D₂O exchange experiment confirms its identity.

-

¹³C NMR: Shows a large number of signals in the aromatic region (typically >120 ppm) corresponding to the many inequivalent carbon atoms of the VAPOL backbone.

-

³¹P NMR: This is often the most informative spectrum for purity and characterization. This compound typically shows a single sharp signal in the proton-decoupled spectrum. Its chemical shift provides information about the electronic environment of the phosphorus atom.

Computational Modeling: The In Silico Approach

Density Functional Theory (DFT) calculations are used to complement experimental data. They can provide optimized geometries, predict NMR chemical shifts, and, most importantly, model the transition states of catalyzed reactions.

Causality Behind the Method: DFT allows us to visualize and quantify aspects of the structure that are difficult or impossible to observe experimentally, such as the precise nature of the catalyst-substrate complex. This provides a powerful tool for understanding the origins of enantioselectivity. By modeling the transition states for the formation of both (R) and (S) products, the energy difference (ΔΔG‡) can be calculated, which directly correlates with the predicted enantiomeric excess.

Caption: A typical workflow for DFT analysis of a catalyst's stereoselectivity.

Linking Structure to Catalytic Selectivity

The structural features elucidated by the methods above directly translate into catalytic performance. The deep chiral pocket of the VAPOL backbone forces an incoming substrate to approach the acidic proton from a specific trajectory. The P=O group often acts as a Lewis basic site, binding to and orienting a part of the substrate through hydrogen bonding. This "bifunctional catalysis" model, where the substrate is held in a rigid, well-defined orientation relative to the proton donor, is the key to high enantioselectivity. The precise angles and distances within this ternary complex (catalyst-substrate), which can be modeled using DFT and informed by solid-state and solution-state data, determine the facial selectivity of the proton transfer or nucleophilic attack, ultimately controlling the stereochemical outcome of the reaction.

Conclusion

The structural analysis of this compound is a critical endeavor that bridges fundamental molecular properties with practical catalytic applications. It is not a task for a single technique but requires the synergistic application of X-ray crystallography for solid-state insights, multi-nuclear NMR for solution-state behavior, and computational modeling to rationalize and predict reactivity. By following the integrated workflow presented in this guide, researchers can develop a profound understanding of this powerful catalyst, enabling its effective application in asymmetric synthesis and paving the way for the design of next-generation chiral Brønsted acids.

Introduction: The Architectural Advantage of the VAPOL Scaffold

An In-Depth Technical Guide to the Enantioselectivity Principles of (R)-(-)-VAPOL Hydrogenphosphate

This guide provides a comprehensive technical overview of this compound, a chiral Brønsted acid catalyst renowned for its exceptional performance in a variety of asymmetric transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its enantioselectivity, supported by field-proven insights, detailed experimental protocols, and robust data presentation.

Chiral phosphoric acids (CPAs) have emerged as a powerful class of organocatalysts, prized for their operational simplicity and mild reaction conditions.[1] At the heart of this compound's efficacy is the unique structural architecture of the VAPOL (Vaulted Biaryl Ligand) backbone. Unlike the more conventional BINOL (1,1'-bi-2-naphthol) scaffold, which typically adopts a flexible transoid conformation, VAPOL possesses a rigid cisoid conformation. This "vaulted" structure creates a significantly deeper and more sterically defined chiral pocket around the catalytically active phosphate moiety.[2] This well-defined three-dimensional space is fundamental to its ability to discriminate between enantiomeric transition states with high fidelity.

The catalyst operates as a bifunctional entity. The acidic proton of the phosphate group serves as a Brønsted acid to activate an electrophile (e.g., an imine or aziridine) via protonation or hydrogen bonding. Simultaneously, the phosphoryl oxygen acts as a Lewis basic site, capable of orienting a second reactant or stabilizing charged intermediates. This dual activation mechanism, orchestrated within the confined chiral environment of the VAPOL framework, is the cornerstone of its catalytic power and high enantioselectivity.[3]

Core Principles of Enantioselective Recognition

The enantioselectivity of this compound is dictated by the formation of diastereomeric transition states, where one is significantly lower in energy than the other. This energy difference arises from the precise non-covalent interactions between the catalyst and the substrates within the chiral pocket.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating these interactions.[1] The key factors include:

-

Hydrogen Bonding: The primary interaction involves a hydrogen bond between the phosphate's acidic proton and the most basic site of the electrophilic substrate (e.g., the nitrogen of an imine).

-

Steric Repulsion: The bulky, vaulted walls of the VAPOL ligand create significant steric hindrance. The substrates must orient themselves to minimize steric clashes with the phenanthrene rings. The less sterically hindered approach is strongly favored, leading to the preferential formation of one enantiomer.

-

π-π Stacking: The extended aromatic system of the VAPOL scaffold can engage in π-π stacking interactions with aromatic substituents on the substrates, further stabilizing the preferred transition state geometry.

The combination of these directed forces effectively locks the substrates into a specific orientation during the key bond-forming step, ensuring the facial selectivity required for high enantiomeric excess (ee).

Logical Flow of Catalytic Activation

Below is a generalized workflow illustrating the principle of bifunctional activation by this compound.

Caption: Generalized catalytic cycle for (R)-VAPOL hydrogenphosphate.

Key Applications and Performance Data

This compound has proven to be a highly effective catalyst in a range of asymmetric reactions. This section highlights its application in two prominent transformations: the desymmetrization of meso-aziridines and the aza-Darzens reaction.

Desymmetrization of meso-Aziridines

The enantioselective ring-opening of prochiral meso-aziridines is a powerful method for accessing valuable chiral 1,2-difunctionalized building blocks. This compound excels in this transformation, catalyzing the addition of various nucleophiles with outstanding enantioselectivity.[4][5]

The proposed mechanism involves the activation of the aziridine through hydrogen bonding between the catalyst's phosphate group and the N-acyl carbonyl oxygen of the aziridine. This activation enhances the electrophilicity of one of the aziridine carbons, allowing for nucleophilic attack. The vaulted VAPOL backbone shields one face of the activated aziridine, directing the nucleophile to attack from the less hindered face, thus establishing the stereocenter.[4]

| Entry | Aziridine Substrate | Nucleophile | Yield (%) | ee (%) |

| 1 | N-Benzoyl-7-azabicyclo[4.1.0]heptane | Thiophenol | 95 | 98 |

| 2 | N-Benzoyl-7-azabicyclo[4.1.0]heptane | 4-Methoxythiophenol | 99 | 98 |

| 3 | N-Benzoyl-7-azabicyclo[4.1.0]heptane | 4-Chlorothiophenol | 99 | 98 |

| 4 | N-Benzoyl-8-azabicyclo[5.1.0]octane | Thiophenol | 99 | 94 |

| 5 | N-Benzoyl-cis-2,3-dimethylaziridine | Thiophenol | 92 | 96 |

Asymmetric aza-Darzens Reaction

The aza-Darzens reaction is a classic method for synthesizing aziridines. The development of a catalytic, asymmetric variant has been a significant challenge. VAPOL-derived phosphate salts have been shown to be highly effective catalysts for the reaction between N-benzoyl imines and α-chloro-1,3-dicarbonyl compounds, affording trisubstituted aziridines with good to high enantioselectivity.[2] In this case, a magnesium salt of the VAPOL phosphate is often employed.

The catalyst is believed to function as a chiral Lewis acid, coordinating to both the imine and the enolate of the dicarbonyl compound. This dual coordination within the chiral pocket organizes the reactants for a facial-selective addition, followed by intramolecular cyclization to yield the enantioenriched aziridine.

| Entry | Imine Ar Group | Nucleophile | Yield (%) | ee (%) |

| 1 | Phenyl | 2-chloro-1,3-diphenylpropane-1,3-dione | 78 | 92 |

| 2 | 4-Methoxyphenyl | 2-chloro-1,3-diphenylpropane-1,3-dione | 75 | 88 |

| 3 | 4-Nitrophenyl | 2-chloro-1,3-diphenylpropane-1,3-dione | 52 | 89 |

| 4 | 2-Naphthyl | 2-chloro-1,3-diphenylpropane-1,3-dione | 61 | 85 |

| 5 | Phenyl | 3-chloro-2,4-pentanedione | 71 | 84 |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Synthesis of this compound

This procedure outlines a reliable, gram-scale synthesis of the catalyst from commercially available (R)-VAPOL.

Materials:

-

(R)-VAPOL

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Deionized Water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 6 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

A flame-dried 100 mL round-bottomed flask equipped with a magnetic stirrer is charged with (R)-VAPOL (6.00 g, 11.15 mmol) and anhydrous pyridine (25.00 mL).

-

The mixture is stirred under an argon atmosphere until the (R)-VAPOL is completely dissolved, resulting in a clear yellow solution.

-

The flask is cooled to 0 °C in an ice bath and stirred for 20 minutes.

-

Phosphorus oxychloride (1.14 mL, 12.27 mmol) is added dropwise over 15 minutes via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

-

The flask is cooled again to 0 °C, and deionized water (0.45 mL, 25.00 mmol) is added dropwise very carefully.

-

The mixture is warmed to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is diluted with DCM (100 mL) and washed sequentially with 6 M HCl (3 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a white solid.

General Protocol for Desymmetrization of a meso-Aziridine with Thiophenol[4]

Materials:

-

meso-Aziridine (e.g., N-Benzoyl-7-azabicyclo[4.1.0]heptane)

-

Thiophenol

-

This compound

-

Diethyl ether (anhydrous)

Procedure:

-

To a vial is added the meso-aziridine (0.2 mmol, 1.0 equiv) and this compound (0.01 mmol, 5 mol%).

-

The vial is sealed and purged with argon. Anhydrous diethyl ether (1.0 mL) is added.

-

Thiophenol (0.24 mmol, 1.2 equiv) is added via syringe.

-

The reaction is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired ring-opened product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Step-by-step workflow for a typical desymmetrization reaction.

Conclusion and Future Outlook

This compound stands out as a uniquely effective chiral Brønsted acid catalyst. Its vaulted architecture provides a sterically demanding and well-organized chiral environment that is distinct from other biaryl-based catalysts, leading to superior enantioselectivity in numerous reactions. The principles of its action—bifunctional activation within a confined space—are well-supported by experimental and computational evidence. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, catalysts like this compound that offer high selectivity and operational simplicity will remain at the forefront of synthetic innovation. Future research will likely focus on expanding its applications to new reaction classes and on the development of immobilized versions for enhanced recyclability and industrial scalability.

References

- 1. Catalytic asymmetric aza-Darzens reaction with a vaulted biphenanthrol magnesium phosphate salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Asymmetric Aza-Darzens Reaction with a Vaulted Biphenanthrol Magnesium Phosphate Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general phosphoric acid-catalyzed desymmetrization of meso-aziridines with silylated selenium nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-(-)-VAPOL hydrogenphosphate in asymmetric catalysis

An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphoric acids have emerged as a powerful class of organocatalysts for a wide array of asymmetric transformations. Among these, this compound has garnered significant attention due to its unique structural features and exceptional performance in various catalytic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, mechanism of action, and diverse applications in asymmetric catalysis. The content is tailored for researchers, scientists, and professionals in drug development who seek to leverage this catalyst for the synthesis of enantiomerically pure compounds.

Introduction: The Advent of a Privileged Catalyst

The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. In this context, chiral Brønsted acids have proven to be versatile and powerful catalysts. This compound, a derivative of the vaulted biaryl ligand VAPOL, stands out as a particularly effective catalyst.[1] Its distinctive three-dimensional structure creates a unique chiral environment that differs significantly from the more conventional BINOL-derived phosphoric acids, often leading to superior reactivity and enantioselectivity in a range of chemical transformations.[2] This guide delves into the technical aspects of this compound, offering insights into its practical application and underlying catalytic principles.

Physicochemical Properties

A thorough understanding of a catalyst's physical and chemical properties is paramount for its effective application. This compound is a solid compound with a high melting point and is characterized by its distinct vaulted biaryl backbone.[3]

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₅O₄P | [3][4] |

| Molecular Weight | 600.60 g/mol | [3][4] |

| CAS Number | 871130-18-6 | [3] |

| Appearance | Solid | [3] |

| pKa (Predicted) | 1.13 ± 0.20 | [1][5] |

| InChI | 1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | [3] |

| SMILES | OP1(=O)Oc2c(c(cc3ccc4ccccc4c23)-c5ccccc5)-c6c(O1)c7c(ccc8ccccc78)cc6-c9ccccc9 | [3] |

Synthesis of this compound

The accessibility of a catalyst is crucial for its widespread adoption. Fortunately, this compound can be synthesized on a gram scale from commercially available (R)-VAPOL in a reproducible and high-yielding procedure.[2]

Synthetic Workflow

The synthesis involves the reaction of (R)-VAPOL with phosphorus oxychloride in the presence of pyridine, followed by hydrolysis.[1][2]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported gram-scale synthesis.[2]

Materials and Equipment:

-

(R)-VAPOL

-

Pyridine (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried 100 mL round-bottomed flask under an argon atmosphere, add (R)-VAPOL (6.00 g, 11.15 mmol) and pyridine (25.00 mL).

-

Stir the mixture until the (R)-VAPOL is completely dissolved, resulting in a clear yellow solution.

-

Cool the flask in an ice bath to 0 °C and stir for 20 minutes.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.

-

Allow the reaction mixture to stir at a temperature between 0 °C and 25 °C for 6 hours.

-

Following the reaction period, add water to hydrolyze the reaction mixture.

-

Perform an appropriate aqueous workup and purify the crude product. This procedure consistently yields the pure (R)-VAPOL hydrogenphosphate in 84–90% isolated yields.[2]

Mechanism of Asymmetric Catalysis

This compound functions as a Brønsted acid catalyst.[1] The catalytic cycle generally involves the protonation of a substrate by the acidic proton of the phosphate group, which enhances the electrophilicity of the substrate. The resulting conjugate base of the catalyst then remains associated with the activated substrate through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile, thereby inducing enantioselectivity.[1]

Caption: General mechanism of catalysis.

The phosphoric acid functionalization provides both a Brønsted acidic site (P-OH) and Lewis basic sites (P=O), allowing for potential bifunctional activation of substrates.[1]

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective catalyst in a multitude of asymmetric transformations.[1][3]

Desymmetrization of meso-Aziridines

The enantioselective ring-opening of meso-aziridines provides a valuable route to chiral vicinal diamines and amino alcohols. This compound catalyzes the desymmetrization of N-acyl meso-aziridines with various nucleophiles, affording the corresponding products in high yields and enantioselectivities.[1][3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic structures, which are common motifs in natural products and pharmaceuticals. This compound catalyzes the enantioselective Pictet-Spengler reaction between tryptamines and aldehydes, leading to the formation of chiral tetrahydro-β-carbolines.[1][3]

Asymmetric Aza-Darzens Aziridine Synthesis

This catalyst is also employed in the asymmetric aza-Darzens reaction for the synthesis of chiral aziridines, which are versatile building blocks in organic synthesis.[1][3]

Addition of Sulfonamides to Imines

This compound is an effective catalyst for the addition of sulfonamides to Boc-activated aryl imines, yielding protected aminals with high enantioselectivity.[6]

The VAPOL Advantage: A Structural Perspective

The superior performance of this compound in certain reactions compared to its BINOL-derived counterparts can be attributed to its unique "vaulted" biaryl scaffold.[1][2] This structure creates a deeper and more sterically demanding chiral pocket around the active site. This distinct chiral environment can lead to more effective discrimination between the two prochiral faces of a substrate, resulting in higher levels of asymmetric induction.[2] While BINOL-based catalysts are highly effective in many transformations, the inclusion of VAPOL-derived catalysts in catalyst screening is crucial, as they can offer complementary or superior reactivity and selectivity profiles.[2]

Conclusion

This compound is a highly valuable and versatile chiral Brønsted acid catalyst for asymmetric synthesis. Its unique vaulted structure, straightforward gram-scale synthesis, and demonstrated efficacy in a range of important chemical transformations make it an indispensable tool for chemists engaged in the synthesis of complex chiral molecules. The continued exploration of its catalytic potential promises to unveil new and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.

References

- 1. Buy this compound | 871130-17-5 [smolecule.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. This compound 871130-18-6 [sigmaaldrich.com]

- 4. This compound | C40H25O4P | CID 11570706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-VAPOL HYDROGENPHOSPHATE CAS#: 871130-18-6 [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

An In-Depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate and Related Chiral Phosphoric Acids

Abstract

Chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts, enabling a vast array of enantioselective transformations critical to modern chemical synthesis and drug discovery. Since the seminal reports by Akiyama and Terada in 2004, the field has rapidly evolved, with catalysts derived from scaffolds like BINOL becoming ubiquitous.[1][2][3] This guide focuses on a structurally distinct and powerful subclass of CPAs derived from the VAPOL (Vaulted Biphenanthrol) scaffold, specifically this compound. Unlike the relatively planar BINOL backbone, the VAPOL framework possesses a rigid, "vaulted" architecture that creates a deep and sterically demanding chiral pocket.[1][4] This unique topology often results in superior reactivity and enantioselectivity in reactions where other CPAs falter, making it an indispensable tool for challenging asymmetric syntheses. This whitepaper provides a comprehensive overview of the synthesis, mechanistic underpinnings, and diverse applications of this compound, offering field-proven insights and detailed protocols for its practical implementation.

The VAPOL Scaffold: A Unique Chiral Environment

The efficacy of a chiral phosphoric acid catalyst is dictated by the three-dimensional space defined by its backbone. While BINOL-derived CPAs have proven immensely successful, their chiral environment is relatively open. The VAPOL scaffold, developed from 2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol, introduces a profound structural change. The ortho-phenyl groups on the phenanthrene units force the aromatic systems into a rigid, C₂-symmetric, vaulted conformation.

This structure is not merely a subtle modification; it fundamentally alters the catalyst's properties:

-

Deep Chiral Pocket: The vaulted shape creates a well-defined, sterically hindered cavity where the catalytic phosphate group resides. This pocket enforces a highly specific orientation for incoming substrates, leading to exceptional levels of stereoinduction.

-

Distinct Reactivity Profile: The electronic and steric environment within the VAPOL pocket is significantly different from that of BINOL catalysts.[4] This distinction is crucial, as it allows VAPOL hydrogenphosphate to excel in transformations where BINOL-based catalysts may provide low selectivity or reactivity. Therefore, it should be considered a complementary and essential component in any comprehensive Brønsted acid catalyst screening.[4]

The Principle of Bifunctional Catalysis

Like other CPAs, VAPOL hydrogenphosphate operates through a bifunctional activation mechanism.[1][2][5] The catalyst possesses two key functionalities that work in concert:

-

Brønsted Acid Site: The proton of the P-OH group acts as a hydrogen bond donor, activating an electrophile (e.g., protonating the nitrogen of an imine) and increasing its reactivity.

-

Lewis Base Site: The phosphoryl oxygen (P=O) acts as a hydrogen bond acceptor, binding to and orienting the nucleophile.

This simultaneous activation of both reaction partners within the constrained chiral pocket of the VAPOL scaffold is the key to its catalytic power and high enantioselectivity.

References

- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 2. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

Unveiling the Chiral Landscape: A Theoretical and Computational Guide to (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

This technical guide provides an in-depth exploration of the theoretical underpinnings and computational methodologies used to study (R)-(-)-VAPOL hydrogenphosphate, a prominent chiral Brønsted acid catalyst. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles that govern its catalytic prowess, offering both conceptual understanding and practical guidance for computational investigation.

Introduction: The Rise of VAPOL-Derived Phosphoric Acids

In the realm of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a powerful class of catalysts, capable of promoting a wide array of stereoselective transformations with high efficiency and enantioselectivity.[1][2][3] Among these, this compound, derived from the vaulted biaryl ligand VAPOL (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol), has garnered significant attention. Its unique three-dimensional structure imparts distinct steric and electronic properties compared to the more common BINOL-derived catalysts, often leading to superior reactivity and stereocontrol in specific applications.[4]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms by which this compound orchestrates chirality transfer.[5][6] This guide will navigate the theoretical landscape of this catalyst, from its fundamental structural attributes to the nuanced energetics of its catalytic cycles.

The Architectural Advantage: Structural Features of this compound

The remarkable efficacy of this compound stems from its well-defined and rigid chiral scaffold. Unlike the more flexible BINOL backbone, the "vaulted" biphenanthryl framework of VAPOL creates a deeper and more sterically demanding chiral pocket.

Computational studies have revealed that the conformational rigidity of the VAPOL framework is a key contributor to its catalytic performance.[5] This rigidity ensures a consistent positioning of the catalytically active phosphate group, creating a predictable environment for substrate binding and activation. The aromatic walls of this pocket can engage in π-π stacking interactions with substrates, further orienting them for stereoselective attack.[5]

The Heart of Chirality: The Catalytic Mechanism Unveiled by Theory

This compound functions as a bifunctional catalyst, possessing both a Brønsted acidic proton (P-OH) and a Lewis basic phosphoryl oxygen (P=O).[3][7] This duality allows for the simultaneous activation of both the electrophile and the nucleophile in a highly organized transition state.

DFT calculations have been pivotal in mapping the reaction coordinates of various transformations catalyzed by chiral phosphoric acids.[5] These studies consistently point to a mechanism involving a network of hydrogen bonds that precisely positions the substrates within the catalyst's chiral pocket.

The generally accepted catalytic cycle, supported by computational evidence, can be summarized as follows:

-

Substrate Activation: The acidic proton of the phosphoric acid protonates the electrophile (e.g., an imine), enhancing its electrophilicity.

-

Nucleophile Coordination: The Lewis basic phosphoryl oxygen simultaneously interacts with the nucleophile, orienting it for attack.

-

Stereodetermining Step: The nucleophile attacks the activated electrophile within the constrained environment of the chiral pocket. The transition state for this step is highly ordered, with non-covalent interactions, such as hydrogen bonds and CH-π interactions, playing a crucial role in differentiating the energies of the diastereomeric transition states, thus dictating the enantioselectivity.[3][5]

-